8-Bromo-2-(difluoromethyl)quinoline
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Overview
Description
8-Bromo-2-(difluoromethyl)quinoline is a chemical compound that belongs to the quinoline family, which is a class of aromatic nitrogen-containing heterocycles. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-Bromo-2-(difluoromethyl)quinoline typically involves the bromination of a quinoline derivative. One common method is the bromination of 2-(difluoromethyl)quinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
For industrial production, the process may involve the use of more efficient and scalable methods. One such method involves the use of 3,4-difluoroaniline as the starting material, which undergoes acylation to produce 3,4-difluoroacetoaniline. This intermediate is then brominated to form 3,4-difluoro-6-bromoacetoaniline, which is cyclized to yield this compound . This method is suitable for large-scale production due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(difluoromethyl)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-2-(difluoromethyl)quinoline has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs, particularly those targeting infectious diseases and cancer.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 8-Bromo-2-(difluoromethyl)quinoline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their antimicrobial and anticancer activities . The presence of bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
8-Bromoquinoline: Similar in structure but lacks the difluoromethyl group.
2-(Difluoromethyl)quinoline: Similar in structure but lacks the bromine atom.
8-Hydroxyquinoline: Contains a hydroxyl group instead of bromine and difluoromethyl groups.
Uniqueness
8-Bromo-2-(difluoromethyl)quinoline is unique due to the presence of both bromine and difluoromethyl groups, which can significantly alter its chemical and biological properties compared to other quinoline derivatives. These modifications can enhance its reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H6BrF2N |
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Molecular Weight |
258.06 g/mol |
IUPAC Name |
8-bromo-2-(difluoromethyl)quinoline |
InChI |
InChI=1S/C10H6BrF2N/c11-7-3-1-2-6-4-5-8(10(12)13)14-9(6)7/h1-5,10H |
InChI Key |
BJQGVVFOHXOZPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)C(F)F |
Origin of Product |
United States |
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